molecular formula C11H13Cl2NO B13191253 [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol

[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13191253
M. Wt: 246.13 g/mol
InChI Key: ZAVKWIOSBDPPLX-UHFFFAOYSA-N
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Description

[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a hydroxymethyl group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium borohydride or lithium aluminum hydride is often used as a reducing agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    2,4-Dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions.

    Hydroxymethyl derivatives: Compounds with similar hydroxymethyl functional groups.

Uniqueness

[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and development.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

[3-(2,4-dichlorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)5-8)11(7-15)3-4-14-6-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

ZAVKWIOSBDPPLX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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